4,6-Diaminopyridine-2-carboxylic acid
Description
4,6-Diaminopyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with two amino groups at positions 4 and 6, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including high polarity due to the amino and carboxylic acid moieties, which enhance solubility in aqueous and polar solvents. The compound’s electron-rich aromatic system and hydrogen-bonding capabilities make it a candidate for applications in pharmaceutical chemistry (e.g., as a ligand or enzyme inhibitor) and materials science.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4,6-diaminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)(H4,7,8,9) |
InChI Key |
FDZZUPKSAHPAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, activated by the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution Reagents: Halogenating agents and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
4,6-Diaminopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidine derivatives (e.g., 4,6-dimethylpyrimidine-2-carboxylic acid) exhibit greater aromatic electron deficiency, enhancing reactivity toward nucleophilic substitution compared to pyridine analogs .
Substituent Effects: Amino (-NH₂) vs. Methyl (-CH₃): Amino groups increase polarity and solubility, whereas methyl groups enhance lipophilicity. For example, 4,6-dimethylpyrimidine-2-carboxylic acid (similarity score 0.98) likely has lower aqueous solubility than the target compound . Methoxy (-OCH₃): The methoxy groups in 4,6-dimethoxypyridine-2-carboxylic acid provide moderate electron-donating effects, influencing acidity and stability under basic conditions . Cyano (-CN): The electron-withdrawing cyano group in 4-cyanopyrimidine-2-carboxylic acid increases the acidity of the carboxylic acid moiety compared to amino-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
